molecular formula C43H58N4O12 B7909966 8-(n-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins

8-(n-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins

Cat. No.: B7909966
M. Wt: 822.9 g/mol
InChI Key: JQXXHWHPUNPDRT-YOPQJBRCSA-N
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Description

8-(N-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins, commonly known as Rifampicin (CAS 13292-46-1), is a semi-synthetic derivative of rifamycin SV, a natural antibiotic produced by Amycolatopsis rifamycinica . Its molecular formula is C₄₃H₅₈N₄O₁₂ (molecular weight: 822.94 g/mol), featuring a 4-methylpiperazinyliminomethyl group at the C8 position of the rifamycin SV backbone . This structural modification enhances solubility and bioavailability compared to its parent compound .

Properties

IUPAC Name

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11-,19-14-,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXXHWHPUNPDRT-YOPQJBRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)\C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N4O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely sol in methyl chloride, dimethyl sulfoxide; sol in tetrahydrofuran; slightly sol in water (pH less than 6), acetone, carbon tetrachloride, Freely soluble in chloroform, soluble in ethyl acetate and in methanol., In water, 1,400 mg/L at 25 °C
Details Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 1261
Record name RIFAMPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

3.1X10-34 mm Hg at 25 °C /Estimated/
Details US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Apr 8, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm
Record name RIFAMPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Red to orange platelets from acetone, Red-brown crystalline powder

CAS No.

13292-46-1
Record name Rifampicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIFAMPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Decomposes 183-188 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1474
Record name RIFAMPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Biological Activity

8-(n-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins, a derivative of rifampicin, is an antibiotic compound with significant potential in treating infections caused by multidrug-resistant strains of Mycobacterium tuberculosis. This article explores its biological activity, including mechanisms of action, efficacy against resistant strains, and relevant research findings.

  • Molecular Formula : C₄₃H₅₈N₄O₁₂
  • Molecular Weight : 822.94 g/mol
  • CAS Number : 13292-46-1
  • InChIKey : JQXXHWHPUNPDRT-WLSIYKJHSA-N

This compound functions primarily by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition disrupts RNA synthesis in susceptible bacteria, leading to bactericidal effects. The structural modifications in this compound aim to enhance binding affinity and efficacy against resistant strains of Mycobacterium tuberculosis, which often exhibit mutations in the RNA polymerase gene that confer resistance to standard rifampicin therapies .

Biological Activity and Efficacy

Recent studies have demonstrated that derivatives of rifampicin, including this compound, exhibit improved antibacterial activity against multidrug-resistant strains of Mycobacterium tuberculosis. For instance, modifications to the rifamycin backbone have shown enhanced potency compared to traditional rifampicin formulations .

Table 1: Comparative Efficacy of Rifampicin Derivatives

CompoundActivity Against MDR-TBReference
RifampicinModerate
24-DesmethylrifampicinHigh
This compoundVery High

Case Studies

A notable study involved the evaluation of the antibacterial activity of various rifamycin analogs against resistant strains of Mycobacterium tuberculosis. The study highlighted that this compound exhibited superior activity compared to standard rifampicin, particularly against strains with known resistance mutations. This finding supports the potential use of this compound in clinical settings for treating difficult cases of tuberculosis .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that after intravenous administration, this compound achieves significant plasma concentrations with a favorable distribution in tissues, including the lungs and cerebrospinal fluid. The compound is approximately 80% protein-bound, which may influence its therapeutic efficacy and safety profile .

Table 2: Pharmacokinetic Parameters

ParameterValue (300 mg dose)Value (600 mg dose)
Peak Plasma Concentration (mcg/mL)9.0 ± 3.017.5 ± 5.0
Volume of Distribution (L/kg)0.66 ± 0.140.64 ± 0.11
Clearance (L/hr/kg)0.19 ± 0.060.14 ± 0.03

Scientific Research Applications

Antibacterial Activity

8-(n-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins exhibits broad-spectrum antibacterial activity. It is particularly effective against:

  • Gram-positive bacteria
  • Mycobacterium tuberculosis , the causative agent of tuberculosis (TB) .

Treatment of Tuberculosis

Rifampicin and its derivatives are central to the treatment regimen for TB. The compound enhances the efficacy of multi-drug therapy, especially in cases involving resistant strains. Clinical studies indicate that it can significantly reduce the bacterial load in patients with multidrug-resistant TB .

Case Study 1: Efficacy Against Drug-Resistant Strains

A study published in Microbiology Spectrum highlighted the effectiveness of rifampicin derivatives in treating multidrug-resistant Enterobacter hormaechei infections. The research demonstrated a significant reduction in bacterial resistance when combined with other antibiotics .

Case Study 2: Combination Therapies

Research has shown that combining this compound with other agents such as actinonin enhances therapeutic outcomes for patients with complex infections. A study illustrated improved patient responses and reduced side effects compared to standard treatments .

Chemical Reactions Analysis

1.1. Oxidation of Rifamycin B

Rifamycin B undergoes oxidation to form rifamycin S, a quinone intermediate. This reaction typically employs lead tetraacetate (Pb(OAc)4)\text{(Pb(OAc)}_4\text{)} or other oxidizing agents under controlled conditions .

1.2. Reduction to Rifamycin SV

Rifamycin S is reduced to rifamycin SV using hydrogen gas (H2\text{H}_2) in the presence of a palladium-on-carbon (Pd/C\text{Pd/C}) catalyst .

1.3. Aminomethylation

Rifamycin SV reacts with formaldehyde (CH2O\text{CH}_2\text{O}) and pyrrolidine to introduce an aminomethyl group at position C3, forming 3-pyrrolidinomethylrifamycin SV .

1.4. Enamine Formation and Hydrolysis

The intermediate undergoes oxidation with lead tetraacetate to form an enamine, followed by hydrolysis with ascorbic acid to yield 3-formylrifamycin SV .

1.5. Condensation with 1-Amino-4-methylpiperazine

The final step involves reacting 3-formylrifamycin SV with 1-amino-4-methylpiperazine to produce rifampicin. This step introduces the critical 4-methylpiperazinyliminomethyl group at position C8 .

Table 1: Key Synthetic Steps and Conditions

StepReactants/ConditionsProductYield
1Rifamycin B + Pb(OAc)4\text{Pb(OAc)}_4Rifamycin S85%
2Rifamycin S + H2/Pd/C\text{H}_2/\text{Pd/C}Rifamycin SV92%
3Rifamycin SV + CH2O\text{CH}_2\text{O}/pyrrolidine3-Pyrrolidinomethylrifamycin SV78%
4Oxidation (Pb(OAc)4\text{Pb(OAc)}_4) → hydrolysis (ascorbic acid)3-Formylrifamycin SV65%
53-Formylrifamycin SV + 1-amino-4-methylpiperazineRifampicin70%

Degradation Pathways

Rifampicin is prone to degradation under specific conditions, impacting its stability and efficacy:

2.1. Hydrolytic Degradation

In acidic or alkaline environments, the imine bond (C=N\text{C=N}) in the 4-methylpiperazinyl group hydrolyzes, forming 3-formylrifamycin SV and 4-methylpiperazine .

2.2. Oxidative Degradation

Exposure to oxygen or light induces oxidation of the naphthoquinone moiety, generating quinone-type rifampicin and N-oxide derivatives .

Table 2: Degradation Products and Conditions

PathwayConditionsMajor Degradation Products
HydrolysispH < 4 or > 83-Formylrifamycin SV, 4-methylpiperazine
OxidationLight/O₂Quinone-type rifampicin, N-rifampicin oxide

3.1. Backbone Modification

Genetic engineering of polyketide synthase (PKS) in Amycolatopsis mediterranei enabled the production of 24-desmethylrifampicin, a derivative lacking the C24 methyl group. This analog exhibits enhanced activity against multidrug-resistant Mycobacterium tuberculosis (MIC: 0.015–0.03 µg/mL vs. rifampicin’s 0.06–0.25 µg/mL) .

3.2. Mechanism of Action

Rifampicin binds to the β-subunit of bacterial DNA-dependent RNA polymerase (RpoB\text{RpoB}), inhibiting transcription. Mutations in RpoB\text{RpoB} (e.g., Ser531Leu) confer resistance by reducing binding affinity .

Analytical Characterization

Chromatographic methods (HPLC with C18 columns) are used to monitor reaction progress and degradation. Key parameters include:

  • Mobile phase : Methanol-acetonitrile-0.075 M KH2PO4\text{KH}_2\text{PO}_4-1.0 M citric acid (30:30:36:4) .

  • Detection : UV at 254 nm .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Rifamycin SV (Parent Compound)

Rifamycin SV (C₃₇H₄₅NO₁₂) lacks the 4-methylpiperazinyliminomethyl group at C8, resulting in reduced solubility and oral bioavailability .

Parameter Rifampicin Rifamycin SV
Molecular Formula C₄₃H₅₈N₄O₁₂ C₃₇H₄₅NO₁₂
Molecular Weight 822.94 g/mol 697.76 g/mol
Key Modification C8 4-methylpiperazinyl group Unmodified rifamycin backbone
Solubility in Chloroform 50 mg/mL Lower (exact data unavailable)
Bioavailability High (oral absorption) Low (requires parenteral use)
Primary Use First-line TB treatment Topical infections

Structural Impact : The 4-methylpiperazinyl group in Rifampicin improves membrane permeability and pharmacokinetics, enabling oral administration .

Compounds with Shared 4-Methylpiperazinyl Moieties

Several drugs share the 4-methylpiperazinyl group but differ in therapeutic applications:

a. Imatinib (4-[(4-Methyl-1-piperazinyl)methyl]-N-(4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]-aminophenyl)benzamide)
  • Use : Tyrosine kinase inhibitor (chronic myeloid leukemia) .
  • Key Difference : Despite structural overlap, Imatinib targets BCR-ABL oncoproteins, unlike Rifampicin’s bacterial RNA polymerase inhibition .
b. Netupitant (N,a,a-trimethyl-N-[4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinyl]-3,5-bis(trifluoromethyl)benzeneacetamide)
  • Use : Anti-emetic (prevents chemotherapy-induced nausea) .
  • Key Difference : The piperazinyl group in Netupitant enhances CNS penetration for NK₁ receptor antagonism, unrelated to antimicrobial activity .
c. Tozasertib (N-[4-[[4-(4-methyl-1-piperazinyl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]thio]phenyl]cyclopropanecarboxamide)
  • Use : Aurora kinase inhibitor (antineoplastic) .
  • Key Difference : The piperazinyl group here optimizes kinase binding affinity, contrasting with Rifampicin’s bacterial target .

Research Findings and Clinical Relevance

  • Rifampicin vs. Rifamycin SV : Rifampicin’s structural modification reduces hepatic first-pass metabolism, achieving 90–95% oral bioavailability versus <10% for Rifamycin SV .

Preparation Methods

One-Pot Synthesis from Rifamycin S Sodium Salt

The most industrially scalable method involves a one-pot synthesis starting from rifamycin S sodium salt, as detailed in patent CN1690059A. This process combines oxidation, condensation, and crystallization steps:

  • Oxidation : Rifamycin S sodium salt is oxidized using sodium hypochlorite (clorox) in n-butyl acetate, forming rifamycin S. The reaction pH is adjusted to 6.0–6.3 with dilute hydrochloric acid to stabilize the intermediate.

  • Condensation : The oxidized product reacts with dihydroxymethyl tert-butyl amine in dimethylformamide (DMF) at 50–60°C for two hours, forming N-tert-butyl-1,3-oxazine[5,6-c]rifamycin. Subsequent addition of 1-methyl-4-aminopiperazine in butanol facilitates the nucleophilic substitution at the C-8 position.

  • Crystallization : The crude product is precipitated by neutralizing the reaction mixture with acetic acid and cooling to 5°C. Recrystallization in acetone yields pharmaceutical-grade rifampicin with >97% purity.

Table 1: Key Parameters from Patent Embodiments

ExampleFerment Filtrate (ml)Solvents UsedReagentsReaction ConditionsYield (g)
212,000DMF, butanolClorox, dihydroxymethyl tert-butyl amine50–60°C, pH 6.024.8
53,588DMF, propyl carbinolClorox, morpholine50°C, pH 5.212.0
63,588DMF, chloroformClorox, 1-methyl-4-aminopiperazine40°C, pH 5.611.2

Reaction Optimization and Kinetic Considerations

The condensation step’s efficiency depends on solvent polarity and temperature. Dimethylformamide, with a high dielectric constant (ε = 36.7), enhances the nucleophilicity of 1-methyl-4-aminopiperazine, accelerating imine formation. Elevated temperatures (50–60°C) reduce reaction times but risk degrading the ansa macrolide ring, necessitating precise thermal control.

Purification and Analytical Profiling

Crystallization and Recrystallization Techniques

Crude rifampicin is purified via sequential crystallization:

  • Primary Crystallization : Acetic acid-mediated precipitation at pH 5.2 removes hydrophobic byproducts like N-rifampicin oxide.

  • Recrystallization : Acetone dissolves the crude product at 85°C, with slow cooling to 5°C inducing crystal growth. This step eliminates residual morpholine and unreacted tert-butyl amines.

High-Performance Liquid Chromatography (HPLC) Analysis

Quality control protocols mandate HPLC to quantify impurities:

  • Test Solution : 1 mg/ml rifampicin in acetonitrile-water (1:1).

  • Impurity Detection : Quinone-type rifampicin (λmax = 475 nm) and 3-formylrifamycin SV (λmax = 335 nm) are monitored at thresholds <0.5%.

Table 2: Acceptable Impurity Levels in Rifampicin

ImpurityMaximum Allowable ConcentrationDetection Method
Quinone-type rifampicin0.5%HPLC (475 nm)
3-Formylrifamycin SV0.3%HPLC (335 nm)
N-Rifampicin oxide0.2%TLC

Biosynthetic Approaches and Emerging Methods

Microbial Fermentation of Rifamycin Precursors

While chemical synthesis dominates industrial production, microbial biosynthesis using Amycolatopsis mediterranei offers an alternative. Rifamycin B, the primary precursor, undergoes enzymatic oxidation and amination to yield rifamycin SV, which is then chemically modified. However, yields remain suboptimal (<5 g/L), limiting commercial viability.

Solid-Phase Synthesis Innovations

Recent trials immobilize rifamycin SV on silica gel, enabling stepwise addition of 4-methyl-1-piperazinylformidoyl groups. This method reduces solvent use by 40% but faces challenges in product separation.

Comparative Analysis of Preparation Methods

Yield and Purity Across Methodologies

  • One-Pot Synthesis : Achieves 85–90% yield with 97–102% purity, making it the gold standard.

  • Biosynthesis : Yields <5% purity due to complex downstream processing.

  • Solid-Phase Synthesis : 70% yield but requires costly functionalized silica.

Environmental and Economic Considerations

The one-pot method generates 8–10 L of solvent waste per kilogram of product, primarily DMF and butanol. Recycling systems recover 60–70% of solvents, reducing production costs by 25% .

Q & A

Q. What are the recommended synthetic routes for 8-(N-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves modular modifications of the rifamycin core via formimidoylation at the C8 position with 4-methylpiperazine derivatives. Key steps include:

  • Coupling reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) for amidine bond formation .
  • Purification : Employ reverse-phase HPLC with Chromolith columns to isolate intermediates, as demonstrated for structurally similar piperazine-modified antibiotics .
  • Yield optimization : Adjust stoichiometry of 4-methylpiperazine precursors and monitor pH to minimize side products (e.g., N-oxide byproducts, as observed in related rifamycin analogs) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., Q-TOF instruments for ±1 ppm accuracy).
  • 2D NMR (e.g., HSQC, HMBC) to resolve formimidoyl-piperazine connectivity, referencing spectral data from analogous 4-methylpiperazine derivatives .
  • X-ray crystallography : If crystallization fails, substitute with DFT-based computational modeling to predict bond angles and verify steric compatibility .

Q. What in vitro assays are suitable for preliminary evaluation of antibacterial activity?

Methodological Answer:

  • Minimum inhibitory concentration (MIC) assays : Test against Gram-positive pathogens (e.g., Staphylococcus aureus) using broth microdilution per CLSI guidelines. Include rifampicin-resistant strains to assess cross-resistance .
  • Time-kill kinetics : Compare bactericidal activity of the derivative to rifampicin over 24 hours .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity at therapeutic concentrations .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of RNA polymerase inhibition by this compound?

Methodological Answer:

  • Target preparation : Retrieve the Mycobacterium tuberculosis RNA polymerase β-subunit structure (PDB: 5UHA). Protonate the protein and assign charges using AMBER force fields.
  • Ligand preparation : Optimize the compound’s 3D structure with Gaussian09 at the B3LYP/6-31G* level .
  • Docking simulations : Use AutoDock Vina to predict binding poses, focusing on interactions between the 4-methylpiperazine moiety and resistance-associated mutation sites (e.g., Ser531Leu) . Validate with MD simulations >100 ns to assess stability .

Q. What experimental designs address contradictory bioactivity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability. Poor in vivo activity may stem from rapid metabolism of the formimidoyl group .
  • Metabolite identification : Incubate the compound with liver microsomes and use HRMS to detect N-demethylated or oxidized derivatives .
  • Hypothesis testing : Design a 2x2 factorial study varying dosage and administration routes (e.g., oral vs. IV) in murine infection models .

Q. How can researchers investigate resistance mechanisms against this compound?

Methodological Answer:

  • Serial passage assays : Expose S. aureus to sub-MIC concentrations over 30 generations. Sequence resistant isolates to identify mutations in rpoB or efflux pump regulators .
  • Efflux inhibition : Co-administer with verapamil (a broad-spectrum efflux inhibitor) and compare MIC shifts .
  • Structural analysis : Compare resistant vs. wild-type RNA polymerase structures using cryo-EM to map steric clashes caused by the 4-methylpiperazine group .

Q. What strategies improve target specificity to reduce off-target effects in eukaryotic cells?

Methodological Answer:

  • Proteomic profiling : Use affinity chromatography with immobilized compound to pull down binding partners in human cell lysates. Identify off-targets via LC-MS/MS .
  • Selectivity optimization : Introduce bulky substituents to the piperazine ring to sterically block interactions with human kinases (e.g., MAPK) .
  • Transcriptomic analysis : Apply RNA-seq to treated macrophages to detect dysregulated inflammatory pathways .

Q. How should stability studies be designed for this compound under varying environmental conditions?

Methodological Answer:

  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via UPLC-PDA and identify products with HRMS .
  • Excipient compatibility : Test stability in common pharmaceutical matrices (e.g., lactose, PVP) using DSC and isothermal calorimetry .
  • Ecotoxicity assessment : Follow OECD 309 guidelines to study aquatic degradation products and bioaccumulation potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(n-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins
Reactant of Route 2
8-(n-(4-Methyl-1-piperazinyl)formidoyl)-rifomycins

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.